

Unveiling the Anti-Proliferative Power of Calcitriol: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: calcitriol

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A Comprehensive Analysis of Calcitriol's Efficacy in Halting Tumor Cell Growth

This guide offers researchers, scientists, and drug development professionals an in-depth comparison of the anti-proliferative effects of calcitriol, the active form of vitamin D, on various tumor cell lines. Featuring a compilation of experimental data, detailed methodologies, and visual representations of key signaling pathways, this document serves as a vital resource for evaluating the therapeutic potential of calcitriol and its analogs in oncology.

Quantitative Analysis of Anti-Proliferative Effects

The inhibitory concentration (IC50) values of calcitriol and its synthetic analogs have been determined across a range of cancer cell lines, demonstrating a broad spectrum of anti-proliferative activity. The following tables summarize the IC50 values, providing a clear comparison of their potency in breast, prostate, colon, and melanoma cancer cells.

Table 1: Comparative IC50 Values of Calcitriol in Various Cancer Cell Lines

Cancer Type	Cell Line	Calcitriol IC50	Reference
Breast Cancer	MCF-7	~166 μ M (24h)	[1]
MDA-MB-231	0.10 - 0.35 mM	[2]	
MDA-MB-468	0.10 - 0.35 mM	[2]	
Prostate Cancer	LNCaP	~1 nM (6 days)	[3]
DU 145		>100 nM (for invasion inhibition)	[4]
PC-3		>100 nM (for invasion inhibition)	[4]
Colon Cancer	LoVo	168 nM	[5]
HT-29	57 nM	[5]	
HCT116	47 nM	[5]	
Melanoma	B16-F10	0.24 μ M	[6]
A375	0.274 nM	[7]	
SK-MEL-188	10 nM	[8]	

Table 2: Comparative IC50 Values of Calcitriol Analogs in Cancer Cell Lines

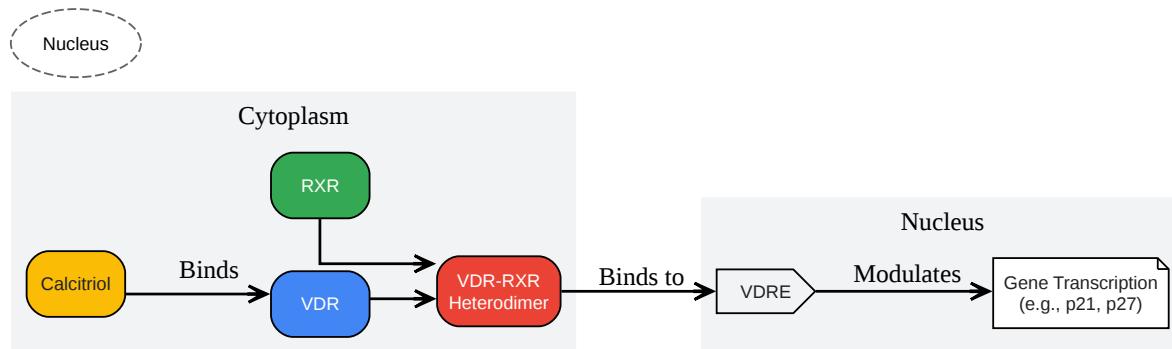
Analog	Cancer Type	Cell Line	IC50 Value	Reference
Calcipotriol	Melanoma	A375	0.038 nM	[7]
Breast Cancer	MCF-7		5×10^{-11} M	[9]
EB 1089	Breast Cancer	MCF-7	Potent inhibition	[1]
20(OH)D3	Melanoma	A375	5.3 nM	[7]

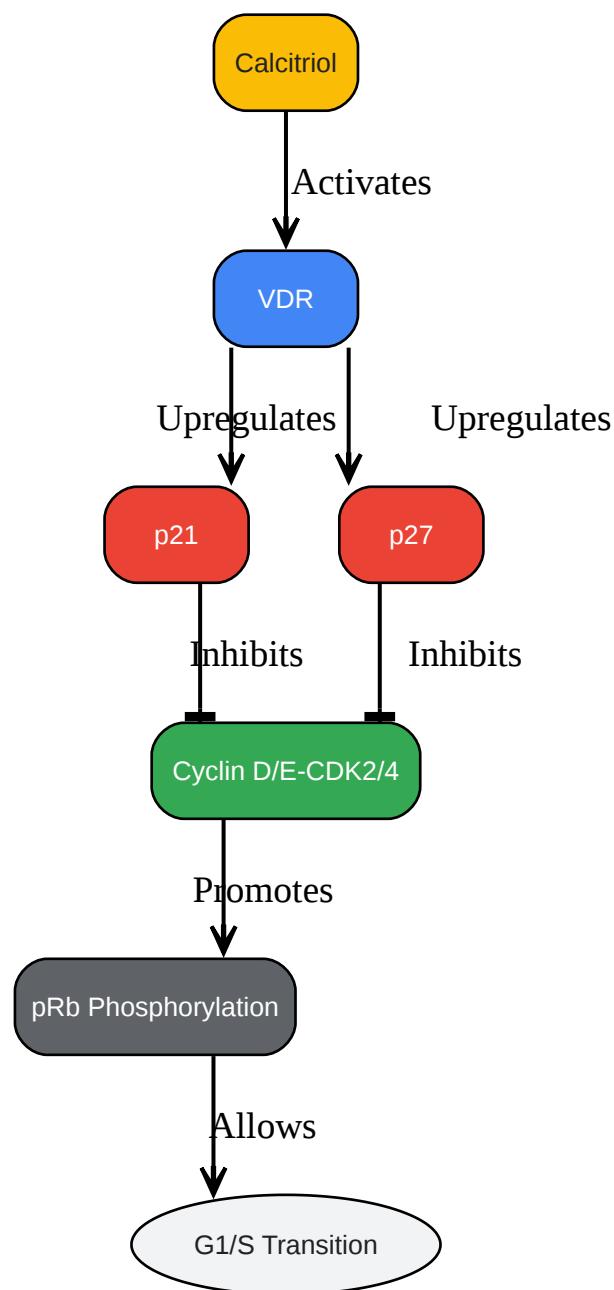
Key Signaling Pathways Modulated by Calcitriol

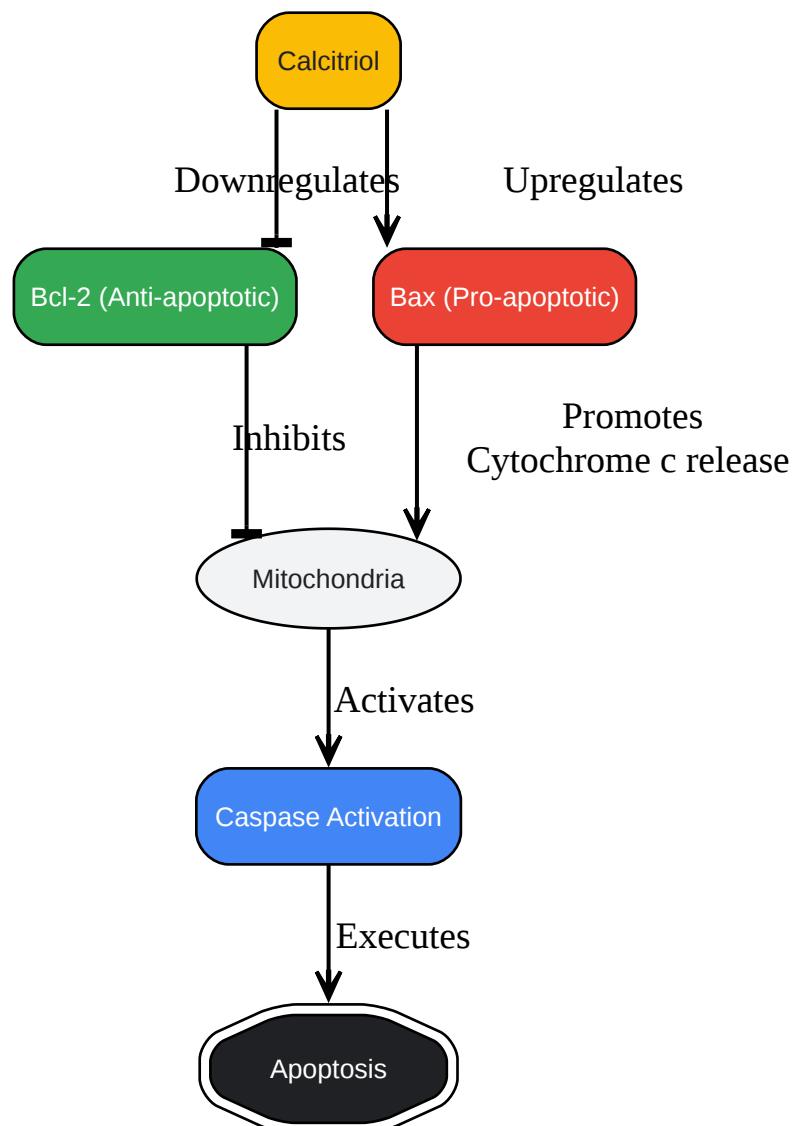
Calcitriol exerts its anti-proliferative effects through a multi-faceted approach, primarily mediated by the Vitamin D Receptor (VDR). Upon binding to the VDR, calcitriol initiates a cascade of genomic and non-genomic events that culminate in cell cycle arrest and apoptosis. [10]

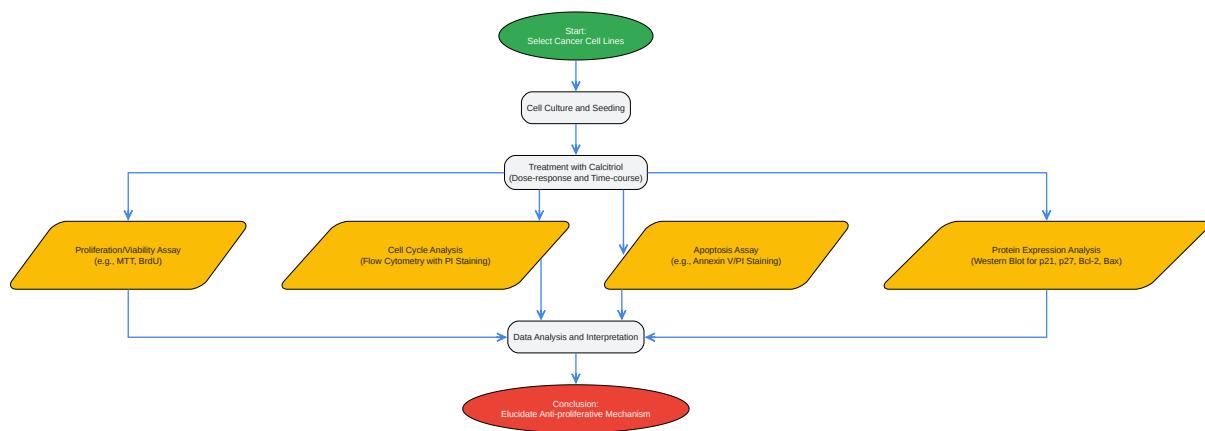
VDR-Mediated Genomic Signaling

The classical pathway involves the binding of calcitriol to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[10]









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